molecular formula C15H25N3O2S B2578709 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide CAS No. 1235634-39-5

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide

Cat. No. B2578709
CAS RN: 1235634-39-5
M. Wt: 311.44
InChI Key: IZPXMOIKFBMLHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives was achieved using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various methods. For example, the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate was solved by molecular simulation methods . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve multiple steps. For instance, the pH of the combined aqueous phases is modified to a value of between 11 and 13, with an aqueous solution of 30% NaOH, and an extraction is performed with several fractions of a solvent, such as ethyl acetate, isopropyl acetate, or tert-butyl acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be quite diverse. For instance, the yield of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives was between 55–92% and the products were obtained in the form of a white powder .

Scientific Research Applications

Ionic Liquids and Electrolytes

A study by Forsyth et al. (2006) synthesized a series of N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, characterizing their thermophysical properties for potential use as ionic liquids and solid electrolytes. These compounds exhibit low melting points and solid–solid transitions, indicating their utility as electrochemical materials with significant implications for battery and energy storage technologies (Forsyth et al., 2006).

Catalysis

Elavarasan et al. (2011) discussed the use of sulfonic acid functional ionic liquids, derived from similar structural motifs, as catalysts in the tert-butylation of phenol. These ionic liquids demonstrated promising catalytic activity, highlighting the potential of sulfonamide-based compounds in facilitating chemical reactions through enhanced selectivity and reusability (Elavarasan, Kondamudi, & Upadhyayula, 2011).

Antimicrobial Properties

Fadda et al. (2016) synthesized new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, demonstrating the antimicrobial and antifungal activities of these compounds. This research underlines the potential of sulfonamide derivatives in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their structure and the specific biological target. For example, piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely. For instance, some piperidine derivatives were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and were found to be non-toxic to human cells .

Future Directions

The future directions for research on similar compounds are vast. For instance, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-2-3-12-21(19,20)17-13-14-7-10-18(11-8-14)15-6-4-5-9-16-15/h4-6,9,14,17H,2-3,7-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPXMOIKFBMLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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